molecular formula C27H34N2O3 B12536907 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol CAS No. 654050-45-0

3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol

Cat. No.: B12536907
CAS No.: 654050-45-0
M. Wt: 434.6 g/mol
InChI Key: ANIVBAWPTFTXMH-UHFFFAOYSA-N
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Description

3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is a complex organic compound known for its unique structure and properties. It is primarily used in the synthesis of methacrylic monomers and copolymers, which are essential in creating nonlinear optical polymer materials . The compound’s structure includes two N-ethylanilino groups attached to ethoxy chains, which are further connected to a benzyl alcohol core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves multiple steps. One common method includes the radical copolymerization of methyl methacrylate with 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate, followed by an azo-functionalization reaction . The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired copolymer composition and properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in batch reactors with precise control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in radical polymerization reactions, leading to the formation of complex copolymers with specific properties. The ethoxy and N-ethylanilino groups play a crucial role in stabilizing the radical intermediates, facilitating efficient polymerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is unique due to its specific combination of functional groups, which provide distinct properties for polymerization and material synthesis. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

654050-45-0

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

[3,5-bis[2-(N-ethylanilino)ethoxy]phenyl]methanol

InChI

InChI=1S/C27H34N2O3/c1-3-28(24-11-7-5-8-12-24)15-17-31-26-19-23(22-30)20-27(21-26)32-18-16-29(4-2)25-13-9-6-10-14-25/h5-14,19-21,30H,3-4,15-18,22H2,1-2H3

InChI Key

ANIVBAWPTFTXMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC(=CC(=C1)CO)OCCN(CC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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